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Compound of Interest

Compound Name: Tetrabutylammonium bibenzoate

Cat. No.: B125383 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

tetrabutylammonium dibenzoate, an organic salt with applications in catalysis and chemical

synthesis. Due to the limited availability of direct experimental spectra for this specific

compound, this document presents predicted and comparative data based on the known

spectroscopic characteristics of its constituent ions: the tetrabutylammonium cation and the

benzoate anion. The methodologies provided are generalized from standard practices for the

analysis of ionic liquids and quaternary ammonium salts.

Spectroscopic Data Summary
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for tetrabutylammonium dibenzoate.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz,
CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.0-8.2 Multiplet 4H
Aromatic protons

ortho to carboxylate

~7.4-7.6 Multiplet 6H

Aromatic protons

meta and para to

carboxylate

~3.3-3.5 Multiplet 8H
-N⁺-(CH₂-CH₂-CH₂-

CH₃)₄

~1.6-1.8 Multiplet 8H
-N⁺-(CH₂-CH₂-CH₂-

CH₃)₄

~1.3-1.5 Multiplet 8H
-N⁺-(CH₂-CH₂-CH₂-

CH₃)₄

~0.9-1.1 Triplet 12H
-N⁺-(CH₂-CH₂-CH₂-

CH₃)₄

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz,
CDCl₃)
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Chemical Shift (δ) ppm Assignment

~170 Carboxylate Carbon (COO⁻)

~135 Aromatic ipso-Carbon

~130 Aromatic para-Carbon

~129 Aromatic ortho-Carbon

~128 Aromatic meta-Carbon

~58 -N⁺-(CH₂-CH₂-CH₂-CH₃)₄

~24 -N⁺-(CH₂-CH₂-CH₂-CH₃)₄

~20 -N⁺-(CH₂-CH₂-CH₂-CH₃)₄

~13 -N⁺-(CH₂-CH₂-CH₂-CH₃)₄

Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

~3060 Weak Aromatic C-H stretch

~2960, 2870 Strong Aliphatic C-H stretch

~1600, 1450 Medium-Strong Aromatic C=C stretch

~1550-1610 Strong
Asymmetric C=O stretch

(carboxylate)

~1380-1420 Strong
Symmetric C=O stretch

(carboxylate)

~1480 Medium C-N stretch

~720 Strong
Aromatic C-H bend (out-of-

plane)

Table 4: Predicted Mass Spectrometry Data
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m/z Ion Technique

242.28 [C₁₆H₃₆N]⁺ ESI-MS (Positive Mode)

243.07 [C₁₄H₂₂O₄]⁻ ESI-MS (Negative Mode)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard techniques for the analysis of ionic

liquids and related organic salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of tetrabutylammonium dibenzoate in

0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard single-pulse experiment.

Set the spectral width to cover the range of -2 to 12 ppm.

Employ a 90° pulse with a relaxation delay of 5 seconds.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0 to 200 ppm.

Use a 30° pulse with a relaxation delay of 2 seconds.
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Accumulate a sufficient number of scans (typically several thousand) for adequate signal-

to-noise.

Data Processing: Process the raw data using appropriate software. Apply Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a thin film of the neat ionic liquid between two potassium

bromide (KBr) or zinc selenide (ZnSe) plates.[1][2] Alternatively, if the sample is a solid,

prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the

mixture into a transparent disk.

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder or the pure KBr pellet.

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

Co-add at least 32 scans to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction from the sample spectrum to obtain the

final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of tetrabutylammonium dibenzoate

(approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Data Acquisition (Positive Ion Mode):
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Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Set the instrument to positive ion detection mode.

Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow

rate to achieve a stable signal for the tetrabutylammonium cation (m/z 242.28).

Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

Data Acquisition (Negative Ion Mode):

Switch the instrument to negative ion detection mode.

Re-optimize the source parameters for the detection of the bibenzoate anion.

Acquire the mass spectrum over a suitable m/z range.

Data Analysis: Analyze the resulting mass spectra to identify the molecular ions of the cation

and anion.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between the components of tetrabutylammonium dibenzoate.
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Caption: General workflow for spectroscopic analysis of an ionic liquid.
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Caption: Structural components of tetrabutylammonium dibenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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